molecular formula C17H28Cl5N3 B15091609 (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride

(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride

Cat. No.: B15091609
M. Wt: 451.7 g/mol
InChI Key: NDGFVKPNORJACD-UHFFFAOYSA-N
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Description

(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a piperazine ring and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexanamine core, followed by the introduction of the piperazine ring and the dichlorophenyl group. The final step involves the formation of the trihydrochloride salt.

    Cyclohexanamine Core Preparation: The cyclohexanamine core can be synthesized through the hydrogenation of cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction between the cyclohexanamine and piperazine, typically in the presence of a base such as sodium hydroxide (NaOH).

    Dichlorophenyl Group Addition: The dichlorophenyl group is added via a Friedel-Crafts alkylation reaction using 2,3-dichlorobenzyl chloride and an aluminum chloride (AlCl3) catalyst.

    Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, ethers.

Scientific Research Applications

(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine dihydrochloride
  • (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine monohydrochloride
  • (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine hydrochloride

Uniqueness

The trihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds that may exist in different salt forms or have slight variations in their chemical structure.

Properties

Molecular Formula

C17H28Cl5N3

Molecular Weight

451.7 g/mol

IUPAC Name

4-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]cyclohexan-1-amine;trihydrochloride

InChI

InChI=1S/C17H25Cl2N3.3ClH/c18-15-2-1-3-16(17(15)19)22-10-8-21(9-11-22)12-13-4-6-14(20)7-5-13;;;/h1-3,13-14H,4-12,20H2;3*1H

InChI Key

NDGFVKPNORJACD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl.Cl.Cl

Origin of Product

United States

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